2-Amino-3-chlorothiophenol

Description

Overview of Organosulfur Compounds in Organic and Medicinal Chemistry

Organosulfur compounds, characterized by the presence of at least one carbon-sulfur bond, are integral to numerous areas of chemistry. taylorandfrancis.comwikipedia.org Their applications span from pharmaceuticals and agrochemicals to materials science. taylorandfrancis.commdpi.com Many life-saving drugs, including penicillin and sulfa drugs, contain sulfur, highlighting the element's importance in medicinal chemistry. wikipedia.org The diverse reactivity of organosulfur compounds makes them versatile building blocks in organic synthesis. mdpi.comnih.gov

Significance of Carbon-Sulfur Bonds in Chemical Structures

The carbon-sulfur (C–S) bond is a fundamental feature of a vast array of organic molecules with significant biological and industrial relevance. jmchemsci.com These bonds are prevalent in many natural products, pharmaceutical agents, and materials. taylorandfrancis.comjmchemsci.com The unique properties of the C–S bond, which differ from those of the carbon-oxygen bond, impart specific reactivity and structural characteristics to the molecules in which they are found. nih.gov This has led to a sustained interest in developing new and efficient methods for the construction of carbon-sulfur bonds. mdpi.comwiley.com The presence of sulfur is crucial for the structure and function of various proteins and enzymes in biological systems. mdpi.com

Relevance of Sulfur(IV) Chemistry in Transformations

Sulfur(IV) compounds, such as sulfoxides and sulfonium (B1226848) salts, play a critical role in a wide range of chemical transformations. nih.govacs.org The ease with which bond formation and cleavage can occur at a sulfur(IV) center makes these compounds highly versatile in synthetic organic chemistry. nih.govacs.org This has been a subject of extensive research for over a century. acs.org Recent years have seen continued interest in the chemistry of organosulfur(IV) compounds, with a focus on developing new reactions and synthesizing diverse molecular scaffolds. nih.gov Chiral sulfur(IV) compounds are particularly important in asymmetric synthesis and are found in various bioactive molecules. researchgate.net

Contextualizing Halogenated Thiophenols in Chemical Research

Halogenated thiophenols are a class of compounds that have garnered attention for their potential applications in various fields, including medicinal chemistry and materials science. researchgate.netnih.gov The presence of one or more halogen atoms on the thiophenol ring can significantly influence the compound's electronic properties, reactivity, and biological activity. aip.orgaip.org For instance, halogenated thiophenols have been studied for their binding affinity to human transthyretin, a protein involved in thyroid hormone transport, suggesting potential endocrine-related effects. researchgate.netnih.gov

Specific Focus on 2-Amino-3-chlorothiophenol within this Class

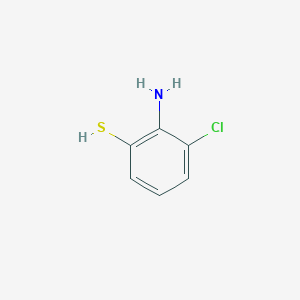

This compound is a specific halogenated aminothiophenol with the molecular formula C₆H₆ClNS. smolecule.com It is a derivative of thiophenol containing both an amino group (-NH₂) and a chlorine atom (Cl) on the benzene (B151609) ring. smolecule.com This combination of functional groups makes it a valuable intermediate in the synthesis of various heterocyclic compounds, such as benzothiazoles, which are important in drug discovery. smolecule.commdpi.com Its unique structure and reactivity have led to its use in the development of new materials and potential therapeutic agents. smolecule.com For example, it has been used in the synthesis of compounds with potential antimicrobial and anti-inflammatory properties. smolecule.com

Properties and Synthesis of this compound

The utility of this compound in various chemical applications stems from its distinct physicochemical properties and the available synthetic routes for its preparation.

Physicochemical Properties

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₆ClNS |

| Molecular Weight | 159.64 g/mol |

| CAS Number | 40925-72-2 |

Table 1: Physicochemical Properties of this compound

Synthesis Methods

The synthesis of this compound can be achieved through various methods, primarily involving the introduction of the amino and chloro groups onto a thiophenol or related precursor. One common approach is the reduction of a corresponding nitro-chloro-thiophenol derivative. Another strategy involves the Herz reaction, where an aniline (B41778) is treated with sulfur monochloride, although this can sometimes lead to chlorination at the para-position. ijcrt.org

Chemical Reactivity and Synthetic Applications

The presence of the amino, chloro, and thiol functional groups on the same aromatic ring endows this compound with a rich and versatile chemical reactivity.

Key Chemical Reactions

Condensation Reactions: It readily reacts with carbonyl compounds to form heterocyclic structures, most notably benzothiazoles. smolecule.com

Acylation: The amino group can be acylated to form amides, which are important intermediates in further synthetic transformations. smolecule.com

Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of other functional groups. smolecule.com

Role as a Precursor in Heterocyclic Synthesis

A primary application of this compound is as a starting material for the synthesis of 2-substituted benzothiazoles. mdpi.com These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. mdpi.com The reaction typically involves the condensation of this compound with aldehydes or ketones. mdpi.com However, the yield of these reactions can be influenced by the nature of the substituents on the reacting partners. For instance, the reaction with 2-nitrobenzaldehyde (B1664092) has been reported to give a relatively low yield. mdpi.com

Applications in Medicinal Chemistry and Materials Science

The unique structural features of this compound make it a valuable building block in the development of new pharmaceuticals and functional materials.

Intermediate in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of various medicinal compounds. smolecule.com Derivatives of this compound have been explored for their potential antimicrobial and anti-inflammatory properties. smolecule.com The benzothiazole (B30560) scaffold, readily accessible from this precursor, is found in a number of biologically active molecules. mdpi.com

Applications in Materials Science

In the field of materials science, the distinct chemical structure of this compound allows for its incorporation into novel polymers and dyes. smolecule.com The presence of the thiol group allows for attachment to metal surfaces, while the amino and chloro groups can be further functionalized to tune the material's properties.

Spectroscopic and Analytical Data

The characterization of this compound relies on various spectroscopic techniques. While a detailed spectrum is not provided here, typical analytical data would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the arrangement of protons and carbon atoms in the molecule.

Infrared (IR) Spectroscopy: IR spectra would show characteristic absorption bands for the N-H, S-H, and C-Cl bonds.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-chlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNS/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERMPLQXCQQVGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506601 | |

| Record name | 2-Amino-3-chlorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40925-72-2 | |

| Record name | 2-Amino-3-chlorobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40925-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-chlorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 3 Chlorothiophenol and Its Derivatives

The direct synthesis of 2-Amino-3-chlorothiophenol involves specific precursors and carefully controlled reaction conditions to ensure the correct placement of the functional groups and to maximize the output of the desired product.

Exploration of Reaction Conditions and Precursors

The synthesis of aminothiophenols often begins with precursors containing nitro groups, which are subsequently reduced to amino groups. For chlorinated aminothiophenols, a common precursor would be a nitrated and chlorinated thiophenol or a related derivative. One general pathway involves the reduction of a corresponding nitro compound, such as 3-chloro-2-nitrobenzenethiol, using reducing agents like tin(II) chloride in hydrochloric acid or iron in acidic medium. scispace.com

Another potential route is the reaction of a chlorothiophenol with ammonia (B1221849) or an amine source under mild conditions in a one-pot synthesis. smolecule.com Furthermore, electrophilic aromatic substitution can be employed, where chlorination of a thiophenol is followed by nitration and subsequent reduction to introduce the amino group at the desired position. smolecule.com The specific precursors for the synthesis of 1- and 3-chloro-phenothiazines are 2-amino-3/5-chlorobenzenethiols, which are reacted with halonitrobenzenes. researchgate.net This reaction proceeds via a Smiles rearrangement, indicating that the aminothiophenol is a key starting material. researchgate.nettandfonline.com

Yield Optimization Strategies

Key strategies for yield optimization include the careful selection of solvents, catalysts, and reagents, as well as control over reaction temperature and time. For instance, in related preparations, the choice of base and solvent is crucial. osti.gov The use of different reducing systems, such as Zn/NH4Cl versus Sn/HCl, can also dramatically affect the yield and selectivity of the reduction of a nitro group in the presence of other functional groups. scispace.com The following table illustrates how reaction conditions can be varied to optimize product yield in a representative organic synthesis.

| Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Iodine (50 mol%) | DMF | 100°C | - | 78 |

| ZnO NPs | Ethanol (B145695) (EtOH) | Room Temp | 30 min | 79-91 |

| Ag₂O | Microwave | - | 4-8 min | 92-98 |

| H₂O₂/HCl | Ethanol (EtOH) | Room Temp | 45-60 min | 85-94 |

This table shows examples of yield optimization for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol (B119425) and aldehydes, demonstrating the impact of different catalytic systems and conditions. mdpi.comorganic-chemistry.org

Utilization in Heterocyclic Synthesis

This compound is a valuable precursor for creating heterocyclic compounds, most notably benzothiazoles, which are important scaffolds in drug discovery. smolecule.commdpi.com

Synthesis of 2-Substituted Benzothiazoles

The compound is utilized in the synthesis of 2-substituted benzothiazoles through reactions with various carbonyl compounds. smolecule.commdpi.com This transformation is a cornerstone of its application in organic synthesis. The general method involves the reaction of this compound with reagents such as aldehydes, ketones, or acyl chlorides to form the fused benzothiazole (B30560) ring system. mdpi.com

A primary method for synthesizing 2-substituted benzothiazoles is the cyclocondensation reaction between this compound and an aldehyde or ketone. mdpi.com The mechanism involves an initial reaction between the amino group of the thiophenol and the carbonyl group of the aldehyde or ketone to form an imine intermediate. This is followed by an intramolecular cyclization where the thiol group attacks the imine carbon, leading to the formation of the thiazole (B1198619) ring after dehydration. mdpi.com This reaction can be promoted by various catalysts and conditions, including acidic or basic catalysts, metal nanoparticles, or even under catalyst-free conditions in specific solvents. mdpi.comorganic-chemistry.org

The electronic nature of substituents on the aromatic ring of the aldehyde reactant can significantly influence the reaction yield. In Ru(III)-catalyzed oxidative reactions involving 2-aminothiophenol derivatives, the presence of electron-withdrawing groups (EWG) on either the aldehyde or the aminothiophenol generally leads to higher yields compared to electron-donating groups (EDG). mdpi.com

However, this trend can be complex. A notable limitation was observed in the reaction of 2-amino-3-chlorobenzenethiol with 2-nitrobenzaldehyde (B1664092), which has a strong electron-withdrawing nitro group. This specific reaction resulted in a relatively low yield of 43% after a 6-hour reaction time. mdpi.com This suggests that while EWGs can be favorable, other factors such as steric hindrance or specific electronic interactions in the chlorinated precursor can lead to diminished yields in certain cases. mdpi.com

| 2-Aminothiophenol Derivative | Aldehyde | Aldehyde Substituent Type | Yield (%) | Reaction Time |

|---|---|---|---|---|

| 2-Amino-3-chlorobenzenethiol | 2-Nitrobenzaldehyde | Electron-Withdrawing (EWG) | 43 | 6 h |

This table highlights a specific instance of substituent effects on the reaction yield. mdpi.com

Cyclocondensation Reactions with Ketones and Aldehydes

Catalytic and Solvent-Free Conditions

The development of catalytic, solvent-free conditions for the synthesis of derivatives of this compound aligns with the principles of green chemistry, aiming for higher efficiency, reduced waste, and milder reaction conditions. A notable approach involves the use of a nanorod-shaped ionogel catalyst for the one-pot synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes or ketones. mdpi.comrsc.org This method is advantageous due to its solvent-free nature, the non-toxic and recyclable catalyst, and the high to excellent yields (84–95%) achieved in a short time (10–25 minutes) at 80 °C. mdpi.com The protocol demonstrates compatibility with both electron-donating and electron-withdrawing groups on the reactants. mdpi.com

Another solvent-free strategy employs nitric acid supported on silica (B1680970) gel (SiO2–HNO3) for the production of 2-aryl benzothiazole analogs. mdpi.com This method is cost-effective and simple, affording excellent yields (83–98%) by just shaking the reaction mixture. mdpi.com It is compatible with a wide range of aldehydes, including those with aryl, alkyl, heteroaryl, and styryl groups, with the yield being largely independent of the nature of the substituents. mdpi.com For solid aldehydes, ethanol is used as a solvent, while liquid aldehydes react under solvent-free conditions. mdpi.com

Zinc oxide nanoparticles (ZnO NPs) also serve as an efficient catalyst for the synthesis of 2-substituted benzothiazoles in solvent-free conditions at room temperature, providing good yields (79–91%) within 30 minutes. mdpi.com The catalyst, prepared via a sol-gel process, can be reused for up to five cycles. mdpi.com This method is effective for a variety of aldehydes, including aliphatic, electron-rich, electron-poor, and disubstituted ones, without a significant impact on the yield. mdpi.com

The following table summarizes the key features of these catalytic, solvent-free methods.

| Catalyst | Reactants | Conditions | Yield | Reaction Time | Key Advantages |

| Nanorod-shaped ionogel | 2-Aminothiophenol, Aldehydes/Ketones | 80 °C, Solvent-free | 84–95% | 10–25 min | Solvent-free, non-toxic, recyclable catalyst, high yields. mdpi.com |

| SiO2–HNO3 | 2-Aminothiophenol, Aldehydes | Shaking, Room Temp | 83–98% | Not specified | Cost-effective, simple, high yields, wide substrate scope. mdpi.com |

| ZnO NPs | 2-Aminothiophenol, Aldehydes | Room Temp, Solvent-free | 79–91% | 30 min | Reusable catalyst, mild conditions, good yields. mdpi.com |

Role of Oxidants and Metal-Based Catalysts

Oxidants and metal-based catalysts play a crucial role in many synthetic routes leading to derivatives of this compound, particularly in the formation of the benzothiazole ring. These reagents often facilitate the oxidative cyclization of 2-aminothiophenol with aldehydes.

One example is the use of a Ru(III) catalyst in an oxidative reaction. mdpi.com In this system, the presence of electron-withdrawing groups on either the aldehyde or the 2-aminothiophenol derivative, such as 2-amino-3-chlorobenzenethiol, leads to higher yields compared to electron-donating groups. mdpi.com However, the reaction of 2-amino-3-chlorobenzenethiol with 2-nitrobenzaldehyde resulted in a lower yield of 43% over 6 hours. mdpi.com

Titanium dioxide nanoparticles (TiO2 NPs) in the presence of hydrogen peroxide (H2O2) under daylight conditions provide an efficient route to 2-substituted benzothiazoles, with impressive yields of 90–97% in a very short reaction time of 5–27 minutes. mdpi.com

Copper(II)-containing nano-silica triazine dendrimer supported on SiO2 has been employed as a catalyst for the reaction of 2-aminothiophenol with aryl aldehydes, affording high yields (87–98%) in 15–90 minutes. mdpi.com This method has a broad substrate scope, including disubstituted, electron-donating, electron-withdrawing, and heterocyclic aldehydes, with yields being largely independent of the substituent's nature. mdpi.com

A nano-catalyst composed of palladium on phenanthroline-functionalized magnetic nanoparticles (MNPs-phenanthroline-Pd) has also been developed for the synthesis of 2-substituted benzothiazoles. mdpi.com This protocol achieves excellent yields (83–98%) in 2 to 4 hours and is effective for both electron-donating and electron-withdrawing substituents, though a lower yield (78%) was observed for heterocyclic aldehydes. mdpi.com

The following table details the performance of various oxidants and metal-based catalysts in the synthesis of benzothiazole derivatives.

| Catalyst/Oxidant | Reactants | Conditions | Yield | Reaction Time | Observations |

| Ru(III) catalyst | 2-Aminothiophenol derivatives, Aldehydes | Not specified | 43–88% | 0.5–6 h | Higher yields with electron-withdrawing groups. mdpi.com |

| TiO2 NPs / H2O2 | 2-Aminothiophenol, Aldehydes | Daylight | 90–97% | 5–27 min | Rapid reaction with excellent yields. mdpi.com |

| Cu(II)-nano-silica triazine dendrimer | 2-Aminothiophenol, Aryl aldehydes | Not specified | 87–98% | 15–90 min | Broad substrate scope, high yields. mdpi.com |

| MNPs-phenanthroline-Pd | 2-Aminothiophenol, Aryl aldehydes | Not specified | 83–98% | 2–4 h | Excellent yields, lower for heterocyclic aldehydes. mdpi.com |

Application of Ionic Liquids and Nanorod-shaped Ionogels

Ionic liquids (ILs) and ionogels have emerged as environmentally benign media and catalysts for the synthesis of benzothiazole and benzothiazepine (B8601423) derivatives. mdpi.comresearchgate.net Their unique properties, such as thermal stability, recyclability, and high catalytic activity, make them attractive alternatives to traditional volatile organic solvents. mdpi.com

A nanorod-shaped ionogel, created by confining 1,3,5-trimethyl pyrazolium (B1228807) chloride within a silica-gel matrix, has been shown to be a highly effective catalyst for the one-pot synthesis of benzothiazoles from 2-aminothiophenol and aldehydes or ketones. rsc.org This solvent-free method provides high to excellent yields (84–95%) in a short timeframe (10–25 minutes) at 80 °C. mdpi.com The catalyst is also recyclable, adding to the sustainability of the process. mdpi.com

The choice of ionic liquid can significantly influence the outcome of the reaction. For instance, in the reaction of 2-aminothiophenols with chalcones, 1-octyl-3-methyl imidazolium (B1220033) thiocyanate (B1210189) ([omim]SCN) facilitates a one-pot thia-Michael addition followed by cyclization to yield 1,5-benzothiazepines. researchgate.net In contrast, using 1-octyl-3-methyl imidazolium chloride ([omim]Cl) as the medium results only in the initial thia-Michael addition product. researchgate.net These reactions proceed without the need for an external catalyst, and the ionic liquid can be recycled multiple times. researchgate.net

Another example is the use of 1-butyl-3-methylimidazolium tetrachloroferrate(III) ([bmim][FeCl4]) as a catalyst for the reaction of 2-aminothiophenol with a range of aldehydes, leading to 2-substituted benzothiazoles in high yields (82–94%) within 30–90 minutes. mdpi.com This method shows excellent yields, particularly with aldehydes bearing electron-withdrawing groups. mdpi.com

The table below highlights the use of ionic liquids and ionogels in the synthesis of benzothiazole and benzothiazepine derivatives.

| Ionic Liquid/Ionogel | Reactants | Product | Conditions | Yield | Key Features |

| Nanorod-shaped ionogel | 2-Aminothiophenol, Aldehydes/Ketones | 2-Substituted benzothiazoles | 80 °C, Solvent-free | 84–95% | Recyclable, non-toxic catalyst, rapid reaction. mdpi.com |

| [omim]SCN | 2-Aminothiophenols, Chalcones | 1,5-Benzothiazepines | One-pot | Not specified | Catalyst-free, chemoselective, recyclable medium. researchgate.net |

| [omim]Cl | 2-Aminothiophenols, Chalcones | Thia-Michael addition product | Not specified | Not specified | Halts reaction at intermediate stage. researchgate.net |

| [bmim][FeCl4] | 2-Aminothiophenol, Aldehydes | 2-Substituted benzothiazoles | Not specified | 82–94% | High yields, particularly with EWG-substituted aldehydes. mdpi.com |

Employing Molecular Sieves and Resin Support

Molecular sieves and resin-supported reagents have been utilized in the synthesis of benzothiazole derivatives to facilitate reactions and simplify product purification.

In one approach, 2-substituted benzothiazoles were synthesized by reacting 2-aminothiophenol with aldehydes in the presence of 4 Å molecular sieves (MS) in dichloromethane (B109758) (DCM). mdpi.com The resulting 2-alkyl-2,3-dihydrobenzo[d]thiazoles were then oxidized using pyridinium (B92312) chlorochromate (PCC) on silica gel to afford the final products in high yields (85–95%). mdpi.com A limitation of this particular study was its focus on aliphatic aldehydes, leading exclusively to alkyl-substituted benzothiazoles. mdpi.com

Another method employs Cu(II)-diAmSar supported on mesoporous SBA-15 silica as a catalyst for the reaction between 2-aminothiophenol and various aldehydes in water. mdpi.com This approach gives higher yields (85–92%) with electron-rich substituents compared to electron-deficient ones. mdpi.com The catalyst in this aqueous system can be recycled up to six times. mdpi.com

Resin-supported catalysts offer advantages in terms of ease of separation and potential for reuse. For example, amino-functionalized polystyrene polymers derived from Merrifield resins have been used as heterogeneous catalysts in diazo transfer reactions. researchgate.net While this specific example does not involve this compound directly, it highlights the principle of using resin supports to create recyclable catalytic systems. researchgate.net The use of anion exchange resin beads as macrotemplates to host the synthesis of molecular sieves like ZSM-5 and zeolite beta has also been developed, demonstrating the versatility of resin-based methodologies in creating structured catalytic materials. diva-portal.org

The following table summarizes the use of molecular sieves and resin supports in relevant synthetic transformations.

| Support/Catalyst | Reactants | Product | Conditions | Yield | Key Features |

| 4 Å Molecular Sieves / PCC on silica gel | 2-Aminothiophenol, Aliphatic aldehydes | 2-Alkyl-benzothiazoles | DCM, then oxidation | 85–95% | Two-step process, high yields for alkyl derivatives. mdpi.com |

| Cu(II)-diAmSar on SBA-15 silica | 2-Aminothiophenol, Aldehydes | 2-Substituted benzothiazoles | Water | 85–92% | Higher yields with electron-rich groups, recyclable catalyst. mdpi.com |

| Anion exchange resin | Not specified | Molecular sieves (e.g., ZSM-5) | Hydrothermal treatment | Not applicable | Template-based synthesis of catalytic materials. diva-portal.org |

Synthesis of Thiazepine and Benzothiazepine Derivatives

The synthesis of thiazepine and benzothiazepine derivatives from this compound and related aminothiols is a significant area of research due to the diverse biological activities of these seven-membered heterocyclic compounds. lookchem.comsphinxsai.comnih.gov

Intramolecular C-2 Ring Expansion Pathways

A facile and efficient one-pot synthesis of novel thiazepine and benzothiazepine derivatives has been established through an intramolecular C-2 ring expansion pathway. lookchem.com This method utilizes ultrasonication, a greener methodology, to synthesize polysubstituted ring systems from simple and readily available starting materials in good yields. lookchem.com The reaction involves subjecting various thiazolium and benzothiazolium salts to 3-chloro-1-(substituted phenyl)-propan-1-one. lookchem.com The presence of electron-withdrawing groups, such as a nitro group, on the benzothiazolium salt facilitates hydrogen abstraction, which enhances the product yield and reduces the reaction time. lookchem.com The synthesized compounds have been shown to exhibit fluorescence and antioxidant activity. lookchem.com

Reactions with Chalcones

A common and versatile method for the synthesis of 1,5-benzothiazepines involves the reaction of 2-aminothiophenols with chalcones (α,β-unsaturated ketones). sapub.orgnih.govmdpi.com This reaction typically proceeds via a thia-Michael addition of the thiol group to the enone system of the chalcone, followed by an intramolecular cyclization and dehydration to form the seven-membered benzothiazepine ring. sapub.orgmdpi.com

These reactions can be carried out under various conditions. For example, the cyclocondensation of chalcones with 2-aminothiophenol can be achieved in dimethylformamide (DMF) with a few drops of piperidine (B6355638), followed by acidification with glacial acetic acid. sapub.org Another approach uses a catalytic amount of concentrated hydrochloric acid in methanol (B129727) under reflux. sphinxsai.com Trifluoroacetic acid in ethanol has also been employed to catalyze the condensation. mdpi.com

The synthesis of a series of 2,4-disubstituted-1,5-benzothiazepines has been achieved by reacting 2-aminothiophenol with various chalcones using a catalytic amount of zinc acetate (B1210297) under microwave irradiation for 2-3 minutes, affording yields of 60-88%. nih.gov

The following table provides examples of reaction conditions for the synthesis of benzothiazepines from 2-aminothiophenols and chalcones.

| Catalyst/Solvent | Reaction Conditions | Yield | Reference |

| Piperidine, DMF, then Acetic Acid | Reflux | Not specified | sapub.org |

| Conc. HCl, Methanol | Reflux | Good | sphinxsai.com |

| Trifluoroacetic Acid, Ethanol | Reflux | 85-96% | mdpi.com |

| Zinc Acetate | Microwave, 2-3 min | 60-88% | nih.gov |

| [omim]SCN (Ionic Liquid) | Not specified | Not specified | researchgate.net |

Role of Acidic Catalysts (e.g., H-ferrierite zeolite)

Acidic catalysts play a crucial role in promoting the synthesis of complex heterocyclic structures from aminothiophenols. H-ferrierite (H-FER) zeolite, a medium-pore zeolite, is recognized for its shape selectivity and strong Brønsted and Lewis acid sites, making it an effective heterogeneous catalyst in various organic transformations. researchgate.net Its ordered pore structure and high surface area contribute to its catalytic efficacy. researchgate.net

In the context of aminothiophenol chemistry, H-ferrierite zeolite has been demonstrated as an efficient and reusable catalyst for the synthesis of 1,5-benzothiazepines. This is achieved through the reaction of 2-aminothiophenol with various chalcones (1,3-diaryl-2-propenones) under solvent-free conditions. researchgate.net The acidic nature of the H-ferrierite catalyst facilitates the condensation and subsequent cyclization, leading to the formation of the seven-membered benzothiazepine ring system. researchgate.net The reusability of the catalyst under these conditions highlights its potential for environmentally benign synthetic processes. researchgate.net While this specific application uses 2-aminothiophenol, the principles are applicable to its substituted derivatives like this compound for creating analogous complex structures.

Synthesis of Phenothiazines via Smiles Rearrangement

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction used for the synthesis of various heterocyclic compounds, including phenothiazines. This rearrangement is a key step in the formation of the phenothiazine (B1677639) tricycle from appropriately substituted diphenyl sulfides.

A significant application of the Smiles rearrangement in this context is the reaction of this compound with halonitrobenzenes to yield substituted phenothiazines. researchgate.net The reaction pathway depends on the substitution pattern of the halonitrobenzene.

When 2-amino-3-chlorobenzenethiol is reacted with a halonitrobenzene that has nitro groups at both positions ortho to the halogen, the Smiles rearrangement occurs in situ, leading directly to the formation of the phenothiazine product. researchgate.net

However, if the halonitrobenzene has a nitro group at only one of the ortho positions, the reaction proceeds through a multi-step sequence. researchgate.net

Condensation: The initial reaction between 2-amino-3-chlorobenzenethiol and the ortho-halonitrobenzene results in the formation of a 2-amino-2'-nitrodiphenylsulfide intermediate.

Formylation: The amino group of the diphenylsulfide is then formylated, typically using 90% formic acid, to yield a 2-formamido-2'-nitrodiphenylsulfide. researchgate.net This step is crucial as the electron-withdrawing formyl group activates the molecule for the subsequent rearrangement.

Smiles Rearrangement and Cyclization: Treatment of the formylated intermediate with a base, such as alcoholic potassium hydroxide, induces the Smiles rearrangement, followed by cyclization to afford the final phenothiazine structure. researchgate.netresearchgate.net

This methodology provides a versatile route to a variety of substituted phenothiazines, which are an important class of compounds with diverse biological activities. researchgate.net

Table 1: Synthesis of Phenothiazines via Smiles Rearrangement

| Reactant 1 | Reactant 2 (Halonitrobenzene) | Key Step | Product Class |

| 2-Amino-3-chlorobenzenethiol | o-Halonitrobenzene (nitro groups at both ortho positions) | In situ Smiles Rearrangement | Substituted Phenothiazine |

| 2-Amino-3-chlorobenzenethiol | o-Halonitrobenzene (nitro group at one ortho position) | Formylation followed by base-induced Smiles Rearrangement | Substituted Phenothiazine |

Multicomponent Reactions for Pyridine-3,5-dicarbonitriles

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. This approach is valued for its atom economy and ability to rapidly generate molecular complexity.

A well-established MCR involves the condensation of an aldehyde, malononitrile (B47326), and a thiophenol to produce highly substituted 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. organic-chemistry.orgbeilstein-archives.org In this reaction, this compound can serve as the thiol component. The reaction typically proceeds through a series of condensations and cyclization steps, ultimately leading to the aromatic pyridine (B92270) ring. This one-pot synthesis is an attractive method for creating libraries of structurally diverse pyridine derivatives. beilstein-archives.org

Various catalysts can be employed to facilitate this three-component reaction, with organic bases being particularly common. Diethylamine (B46881) has been shown to be an effective catalyst for this transformation. organic-chemistry.org It facilitates the initial Knoevenagel condensation between the aldehyde and malononitrile and the subsequent Michael addition of the thiophenol. One of the notable advantages of using diethylamine is that the reaction can often be carried out at ambient temperature, which aligns with the principles of green chemistry. organic-chemistry.org In contrast, other bases like triethylamine (B128534) or piperidine sometimes require elevated temperatures to achieve similar results. organic-chemistry.org

Table 2: Three-Component Synthesis of Pyridine-3,5-dicarbonitriles

| Aldehyde | Thiol | Catalyst | Product Class |

| Aromatic/Heteroaromatic Aldehydes | This compound | Diethylamine | 2-Amino-4-(aryl/heteroaryl)-6-(2-amino-3-chlorophenyl)sulfanyl-pyridine-3,5-dicarbonitrile |

| Benzaldehyde | Thiophenol | Montmorillonite K-10 clay | 2-Amino-4-phenyl-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile |

| Anisaldehyde | Thiophenol | Diethylamine | 2-Amino-4-(4-methoxyphenyl)-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile |

Three-Component Condensation with Aldehydes and Malononitrile

Formation of Other Complex Architectures

Beyond the synthesis of phenothiazines and pyridines, this compound is a valuable precursor for a range of other complex heterocyclic architectures, most notably benzothiazoles and benzothiazinones.

The condensation of 2-aminothiophenols with various electrophilic partners is a cornerstone of benzothiazole synthesis. ekb.eg For instance, reacting this compound with aldehydes, ketones, or carboxylic acid derivatives can lead to the formation of 2-substituted-7-chlorobenzothiazoles. mdpi.com These reactions often proceed via an initial formation of a Schiff base or an amide, followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic benzothiazole ring. A variety of catalysts, including Brønsted acids, Lewis acids, and oxidizing agents, can be used to promote this transformation. mdpi.com For example, a reaction between 2-amino-3-chlorobenzenethiol and 2-nitrobenzaldehyde has been reported, although it resulted in a relatively low yield. mdpi.com

Furthermore, 2-aminothiophenols can react with α-halo carbonyl compounds to form benzothiazinones. For instance, the reaction with chloroacetyl chlorides can lead to the formation of 2H-benzo[b] researchgate.netsmolecule.comthiazin-3(4H)-one derivatives. tandfonline.com These reactions expand the synthetic utility of this compound, providing access to a wider array of sulfur and nitrogen-containing heterocyclic systems with potential biological activities.

Synthesis of Phosphonium (B103445) Ylides

A notable synthetic application of aminothiophenols, including 2-aminothiophenol, is in the one-pot synthesis of stable, highly functionalized phosphonium ylides. researchgate.netresearchgate.net This reaction typically involves three components: a phosphine (B1218219) (like triphenylphosphine), an activated acetylene (B1199291) (such as dialkyl acetylenedicarboxylates), and an acidic proton source, which in this case is the thiol group of 2-aminothiophenol. researchgate.netorgchemres.org

The reaction mechanism proceeds through several steps. Initially, the triphenylphosphine (B44618) acts as a nucleophile, attacking the electron-deficient dialkyl acetylenedicarboxylate (B1228247) to form a reactive 1:1 intermediate. researchgate.netorgchemres.org This zwitterionic intermediate is then protonated by the acidic thiol proton of 2-aminothiophenol. This step is crucial as it generates a vinylphosphonium salt. researchgate.net Concurrently, the deprotonation of the thiol creates a thiophenolate anion. This anion then undergoes a Michael-type addition to the vinylphosphonium salt, resulting in the final, stable phosphonium ylide product. researchgate.net These ylides are highly conjugated, which contributes to their stability. orgchemres.org This one-pot method is efficient for producing complex ylides in excellent yields. researchgate.net

Table 1: Key Reactants in Phosphonium Ylide Synthesis

| Component | Role | Example |

|---|---|---|

| Phosphine | Nucleophile | Triphenylphosphine |

| Activated Acetylene | Electrophile | Dialkyl acetylenedicarboxylates |

Integration into Naphthoquinone Derivatives

2-Aminothiophenol is a valuable precursor for synthesizing complex heterocyclic structures, particularly through condensation reactions with naphthoquinones. The reaction between 2-aminothiophenol and 2,3-dichloro-1,4-naphthoquinone is a key example. This condensation, typically carried out in an alkaline medium, results in the formation of 6-chloro-5H-benzo[a]phenothiazin-5-one. orientjchem.org This intermediate serves as a building block for more complex benzothiazinophenothiazine ring systems. orientjchem.org

Research on the reactivity of similar molecules, like 4-aminothiophenol (B129426) with 1,4-naphthoquinone, reveals that the reaction leads preferentially to C-S bond formation over C-N bond formation. researchgate.netbeilstein-journals.org This chemoselectivity indicates that the thiol group is more nucleophilic towards the naphthoquinone ring than the amino group under these conditions, leading to the formation of a 2-(anilinothiolato)-1,4-naphthoquinone derivative as the primary product. researchgate.netbeilstein-journals.org This principle underpins the synthesis of various phenothiazine-type structures from aminothiophenols and substituted naphthoquinones. acs.org

Table 2: Products from Naphthoquinone and 2-Aminothiophenol Reactions

| Naphthoquinone Reactant | Aminothiophenol Reactant | Reaction Conditions | Product | Citation |

|---|

Electroreductive Dehalogenation Products

The chloro-substituent on the this compound ring can be removed via electroreductive dehalogenation. This technique uses an electric current to drive the cleavage of the carbon-halogen bond. rsc.org Studies on analogous compounds, such as 4-chlorothiophenol (B41493) (CTP), at a silver (Ag) electrode interface provide detailed insight into the likely products and mechanism. rsc.org

The electroreductive dehalogenation of CTP yields two primary products: the dehalogenated monomer, thiophenol (TP), and a dimerized product, 4,4'-biphenyldithiol (B1196716) (BPDT). rsc.org The process is initiated by the transfer of an electron to the C-Cl bond, leading to its cleavage and the formation of a highly reactive aryl radical intermediate (Ar•). rsc.org This radical can follow two main pathways:

It can be further reduced and protonated (by the solvent or electrolyte) to form the simple dehalogenated product, 2-aminothiophenol. rsc.org

Two adjacent aryl radicals can undergo an Ullmann-type self-coupling reaction to form a C-C bond, resulting in a dimer. rsc.org For this compound, this would yield 2,2'-diamino-3,3'-biphenyldithiol.

In situ Raman spectroscopy studies have shown that as the electrode potential becomes more negative, the formation of the dimer product is favored. rsc.org This is because the higher concentration of aryl radicals at the electrode surface increases the probability of the coupling reaction. rsc.org A conversion ratio of 44% was observed for 4-chlorothiophenol in a neutral solution. rsc.org

Table 3: Electroreductive Dehalogenation of 4-Chlorothiophenol (Analogous Compound)

| Product | Formation Pathway | Citation |

|---|---|---|

| Thiophenol (TP) | Reduction and protonation of aryl radical | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy.chemicalbook.com

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

¹H NMR Analysis for Proton Environments.chemicalbook.com

Proton NMR (¹H NMR) spectroscopy of 2-Amino-3-chlorothiophenol provides specific information about the chemical environment of hydrogen atoms in the molecule. In a deuterated solvent like DMSO-d₆, the aromatic protons typically appear as multiplets in the range of δ 6.8–7.5 ppm. The protons of the amino (NH₂) group can be observed as a broad singlet, with its chemical shift influenced by solvent and concentration. ijcrt.org The thiol (SH) proton also gives rise to a singlet, the position of which can vary due to hydrogen bonding. ijcrt.org

¹H NMR Spectroscopic Data for this compound and Related Compounds

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

|---|---|---|

| 2-Amino-5-chlorothiophenol | DMSO-d₆ | δ 6.8–7.5 (m, Ar-H), 5.2–5.5 (br s, NH₂) |

| 2-Amino-5-methylbenzenethiol | DMSO-d₆ | δ 6.92 (d, J = 8.1 Hz, 1H), 6.81 (s, 1H), 6.65 (d, J = 8.1 Hz, 1H), 5.22 (s, 2H), 2.05 (s, 3H) rsc.org |

| 2-Amino-5-methoxybenzenethiol | DMSO-d₆ | δ 6.78 (dd, J = 8.8, 2.8 Hz, 1H), 6.72 (d, J = 8.8 Hz, 1H), 6.61 (d, J = 2.8 Hz, 1H), 5.05 (s, 2H), 3.54 (s, 3H) rsc.org |

| 3-Amino-4-chlorobenzenethiol | DMSO-d₆ | δ 7.45 (d, J = 8.4 Hz, 1H), 7.32 (d, J = 2.0 Hz, 1H), 6.92 (dd, J = 8.4, 2.0 Hz, 1H), 5.21 (s, 2H), 3.78 (s, 1H) |

¹³C NMR Analysis for Carbon Frameworks.chemicalbook.com

Carbon-13 NMR (¹³C NMR) spectroscopy offers detailed information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. pressbooks.pub The carbon atom attached to the chlorine (C-Cl) is expected to resonate at a specific downfield region, typically around 125 ppm. The carbons attached to the amino (C-N) and thiol (C-S) groups also exhibit characteristic chemical shifts. Aromatic carbons generally appear in the δ 115–150 ppm range.

¹³C NMR Spectroscopic Data for this compound Analogs

| Compound | Solvent | Chemical Shift (δ ppm) |

|---|---|---|

| 2-Amino-5-methylbenzenethiol | DMSO-d₆ | δ 147.84, 136.08, 132.35, 125.02, 117.12, 115.36, 20.13 rsc.org |

| 2-Amino-5-methoxybenzenethiol | DMSO-d₆ | δ 150.60, 144.15, 119.12, 119.00, 117.56, 116.61, 55.74 rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification.lgcstandards.comresearchgate.net

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine typically appear as two sharp bands in the region of 3300–3500 cm⁻¹. ijcrt.org The S-H stretching vibration of the thiol group is expected to show a weak absorption band around 2550 cm⁻¹. Additionally, C-S vibrations can be observed in the 600–700 cm⁻¹ range. The C-Cl stretching vibration will also be present, typically in the fingerprint region.

Key IR Absorption Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amino (N-H) | Stretching | 3300 - 3500 | ijcrt.org |

| Thiol (S-H) | Stretching | ~2550 | |

| Carbon-Sulfur (C-S) | Stretching | 600 - 700 | |

| Carbon-Chlorine (C-Cl) | Stretching | ~750 |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns.lgcstandards.comresearchgate.net

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) can precisely determine its molecular weight. The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways may involve the loss of the chlorine atom, the amino group, or the thiol group. The presence of chlorine can be identified by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak being approximately one-third the intensity of the molecular ion peak.

X-ray Photoelectron Spectroscopy (XPS).114.55.40

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. cea.frunimi.it XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. cea.fr For this compound, XPS can provide detailed information about the chemical environment of the carbon, nitrogen, sulfur, and chlorine atoms. aps.org The binding energies of the core-level electrons (e.g., C 1s, N 1s, S 2p, Cl 2p) are sensitive to the local chemical environment, allowing for the differentiation of atoms in different functional groups. mdpi.com This technique can be particularly useful in studying the interaction of this compound with surfaces or in analyzing thin films containing this compound. cea.fr

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties.

Prediction of Vibrational Spectra and Electronic Properties

Theoretical vibrational spectra, including infrared (IR) and Raman spectra, can be predicted using DFT calculations. These calculations help in the assignment of experimental vibrational bands to specific molecular motions. For instance, studies on similar aromatic compounds have used DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to calculate harmonic vibrational frequencies. iku.edu.trajchem-a.com These theoretical spectra are often scaled to better match experimental results. researchgate.net

Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also determined using DFT. osti.govresearchgate.net The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net

Molecular Modeling and Geometry Optimization

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. tandfonline.comlibretexts.org DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311G+(d,p)), are commonly employed for this purpose. tandfonline.comias.ac.in The process involves adjusting bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located. tandfonline.com For a molecule like 2-Amino-3-chlorothiophenol, this would involve determining the precise spatial arrangement of the amino, chloro, and thiol groups on the benzene (B151609) ring.

Analysis of Thermal Degradation and Dissociation Energies

Computational methods are valuable for studying the thermal stability and degradation pathways of molecules. This includes the calculation of bond dissociation energies (BDE), which quantify the energy required to break a specific bond homolytically. libretexts.orgpearson.com For thiophenol derivatives, the S-H bond dissociation is a key parameter in understanding their reactivity. researchgate.net DFT calculations have been used to determine the BDE of the O-H bond in substituted phenols, providing insights into how different substituents affect bond strength. mdpi.com Similar approaches could be applied to the C-S, S-H, C-N, and C-Cl bonds in this compound to predict its thermal degradation products. For example, a study on 2-monochlorothiophenol showed it readily dissociates to form the 2-monochlorothiophenoxy radical. mdpi.com

Investigating Reactivity and Nucleophilicity/Electrophilicity

DFT-based descriptors are used to analyze and predict the reactivity of molecules. The energies of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) map are key indicators of electrophilic and nucleophilic sites. osti.govlibretexts.org The MEP map visually represents the charge distribution on the molecule, with negative potential regions (typically colored red) indicating sites prone to electrophilic attack and positive regions (blue) indicating sites susceptible to nucleophilic attack. libretexts.org

The nucleophilicity of amines and the electrophilicity of various compounds have been quantified using theoretical scales derived from DFT calculations. chemscene.comresearchgate.net For this compound, the amino and thiol groups are expected to be the primary nucleophilic centers. DFT calculations on related aminothiophenols have been used to analyze the localization of the HOMO on these functional groups to predict their reactivity in nucleophilic reactions. nih.gov

Exploration of Adsorption Configurations on Surfaces (e.g., CuO(111))

The interaction of organic molecules with metal and metal oxide surfaces is critical in catalysis. DFT calculations are used to model the adsorption of molecules on surfaces, determining the most stable adsorption sites and energies. For example, the adsorption of 2-chlorothiophenol (B146423) on the CuO(111) surface has been investigated using DFT. nih.gov These studies have shown that flat adsorption configurations are generally more stable than vertical ones. nih.gov The presence of surface defects, such as oxygen vacancies, can significantly influence the adsorption energy and subsequent dissociation of the molecule on the surface. nih.govacs.org Similar studies for this compound would elucidate how the amino group influences the molecule's interaction with the CuO(111) surface, which is relevant for understanding its role as a precursor in the formation of pollutants on fly ash. nih.gov

Ab Initio Molecular Dynamics (AIMD) Simulations

AIMD is a simulation method where the forces on the atoms are calculated "on the fly" from electronic structure theory, typically DFT. This approach allows for the study of the dynamic evolution of a system, including chemical reactions and behavior at finite temperatures.

AIMD simulations have been combined with static DFT calculations to investigate the dissociation mechanisms of molecules on catalytic surfaces. For 2-chlorothiophenol on a CuO(111) surface, AIMD simulations have provided insights into the dynamic process of S-H bond cleavage. nih.gov These simulations can also reveal the role of other molecules, such as water, in promoting or inhibiting surface reactions. nih.gov An AIMD study of this compound on a surface like CuO(111) would provide a dynamic picture of its adsorption and potential decomposition, complementing the static information from DFT geometry optimizations and energy calculations. nih.gov

Elucidation of Reaction Mechanisms at the Molecular Level

The formation of persistent organic pollutants, such as polychlorinated thianthrenes/dibenzothiophenes (PCTA/DTs), from precursors like chlorothiophenols (CTPs) is a significant environmental concern. The initial and critical step is the formation of chlorothiophenoxy radicals (CTPRs) through dissociation reactions. nih.gov DFT and AIMD simulations have been employed to explore the mechanism of 2-chlorothiophenol (2-CTP) dissociation on the surface of copper oxides (e.g., CuO(111)), which are known to catalyze these reactions in industrial high-temperature processes. nih.gov

Studies show that the flat adsorption configurations of 2-CTP on the CuO(111) surface are energetically more stable than vertical alignments. nih.gov The surface itself acts as a potent catalyst, facilitating the cleavage of the S-H bond to form the adsorbed 2-chlorothiophenoxy radical (2-CTPR). nih.gov

Further computational studies have systematically investigated the complete series of reactions between all 19 chlorothiophenol congeners and key atmospheric radicals like O(³P), H, and OH. rsc.orgnih.gov These studies calculate kinetic properties, such as rate constants, using methods like the canonical variational transition state (CVT) theory. The results indicate that the reactivity of CTPs is heavily influenced by the substitution pattern, with ortho-substituents having a significant impact on reactions with O(³P) radicals. rsc.orgresearchgate.net The abstraction of the hydrogen atom from the thiophenol group by an O(³P) radical is generally more favorable than the corresponding hydrogen abstraction from a chlorophenol. rsc.orgresearchgate.net

Table 1: Computational Insights into 2-Chlorothiophenol (2-CTP) Dissociation

| System | Computational Method | Key Finding | Reference |

|---|---|---|---|

| 2-CTP on CuO(111) | DFT/AIMD | CuO(111) surface catalyzes the dissociation of 2-CTP into the adsorbed 2-CTPR. | nih.gov |

| 2-CTP on Cu(111) | First-principles calculations | The energy barrier for the conversion of 2-CTP to 2-CTPR is a modest 9.46 kcal/mol. | researchgate.net |

| CTPs + O(³P) radical | DFT/CVT/SCT | Ortho-substitutions significantly influence reaction rates. Thiophenoxyl-hydrogen abstraction is more likely than phenoxyl-hydrogen abstraction. | rsc.orgresearchgate.net |

| CTPs + H/OH radicals | DFT | Reactivity order for thiophenoxyl-hydrogen abstraction: CTP + O(³P) > CTP + H > CTP + OH. | nih.gov |

Influence of Environmental Factors (e.g., Water, Hydroxyl Groups) on Dissociation

Environmental factors, particularly the presence of water and surface hydroxyl groups, play a crucial role in the dissociation of 2-chlorothiophenol. nih.gov AIMD simulations reveal that these species actively promote the dissociation process. nih.gov

Water molecules can directly participate in the reaction through a "water bridge" mechanism. nih.govresearchgate.net In this process, a water molecule accepts the hydrogen atom from the thiol group of 2-CTP and simultaneously donates one of its own hydrogen atoms to the catalyst surface (e.g., Cu(111)). researchgate.net This concerted action significantly lowers the energy barrier for the dissociation. First-principles calculations show that the presence of a water molecule reduces the energy barrier for 2-CTPR formation on a Cu(111) surface from 9.46 kcal/mol to 5.87 kcal/mol. researchgate.net Research on the CuO(111) surface even suggests that this water-assisted pathway can become a barrier-free process. nih.gov Similarly, surface hydroxyl groups also facilitate the dissociation. nih.gov

These findings are critical for understanding how dioxin-like compounds form in real-world environments like fly ash, where water is invariably present. nih.govresearchgate.net

Mechanistic Pathways of Key Reactions

This compound is a versatile precursor for the synthesis of various heterocyclic compounds. The mechanistic pathways of these reactions, including cyclocondensations, displacements, oxidative couplings, and rearrangements, define its synthetic utility.

Cyclocondensation and Cyclization Mechanisms

A primary reaction pathway for 2-aminothiophenols is cyclocondensation with carbonyl compounds to yield benzothiazoles. The general mechanism involves the initial reaction of the amino group with a ketone or aldehyde to form an imine or benzothiazoline (B1199338) intermediate. mdpi.com This intermediate then undergoes intramolecular cyclization through the attack of the thiol sulfur atom, followed by oxidation or elimination to yield the final aromatic benzothiazole (B30560). mdpi.com For instance, the reaction of 2-aminothiophenol (B119425) (2-ABT) with ketones first forms an imine intermediate, which cyclizes. Subsequent oxidation and elimination steps lead to the 2-substituted benzothiazole. mdpi.com

However, the substitution pattern on the 2-aminothiophenol ring significantly influences the reaction's success. In certain molecular oxygen-assisted syntheses, the use of 2-amino-3-chlorobenzenethiol as a substrate resulted in only trace amounts of the desired 2-substituted benzothiazole product. mdpi.com Similarly, in a ruthenium(III)-catalyzed oxidative reaction with 2-nitrobenzaldehyde (B1664092), 2-amino-3-chlorobenzenethiol gave a relatively low yield of 43%. mdpi.com The features of such cyclization processes have been investigated using DFT calculations to understand the underlying electronic and steric effects. researchgate.net

Displacement Reactions and Kinetics

The structure of this compound, featuring an aromatic ring activated by amino and thiol groups, suggests it can undergo nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom is displaced by a nucleophile. While specific kinetic studies on the displacement reactions of this compound were not found in the surveyed literature, the general principles of SNAr reactions are well-established.

These reactions typically proceed via a stepwise mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The rate of reaction is influenced by the strength of the nucleophile and the stability of this intermediate. Kinetic studies on related compounds, such as 2-chloro-4-nitrophenyl benzoates, show that the reaction mechanism can be stepwise, sometimes involving a change in the rate-determining step depending on the nucleophile. koreascience.kr For this compound, the strong electron-donating nature of the amino and thiol groups would influence the regioselectivity and rate of substitution.

Oxidative Coupling Processes

2-Aminothiophenols are prone to oxidative coupling reactions, which can lead to the formation of disulfides or more complex heterocyclic systems. For example, the oxidative condensation of 2-aminothiophenols with aryl alkyl ketones in the presence of a Brønsted acid can produce complex 2-arylbenzothiazines. researchgate.net

Iron-catalyzed aerobic oxidative coupling provides another route for synthesizing derivatives. orientjchem.org The proposed mechanism for these reactions often involves radical processes. For instance, in an iron-catalyzed coupling, an oxygen-starved environment leads to very low product yields, implicating molecular oxygen as a key oxidant in the catalytic cycle. orientjchem.org

Smiles Rearrangement Mechanisms

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution used in the synthesis of various heterocyclic systems from 2-aminothiophenol derivatives. This rearrangement typically involves the migration of an activated aromatic ring from a heteroatom to a more nucleophilic one. semanticscholar.org

This pathway is particularly important in the synthesis of phenothiazines and benzo[b] nih.govresearchgate.netthiazin-3(4H)-ones. researchgate.net For example, benzo[b] nih.govresearchgate.netthiazin-3(4H)-ones can be synthesized in a one-pot reaction from substituted 2-chlorobenzenthiols, chloroacetyl chloride, and primary amines. researchgate.net This reaction proceeds via a Smiles rearrangement. The general mechanism involves the initial formation of a sulfide (B99878) or ether linkage, followed by an intramolecular ipso-attack at the carbon atom holding the leaving group. This forms a spirocyclic intermediate, which then collapses to the rearranged product. The process can be triggered under various conditions, including ionic, radical, and even photocatalytic pathways. semanticscholar.orgnih.gov

Radical Chemistry and Bond Formation/Cleavage

Computational and mechanistic investigations into the radical chemistry of substituted thiophenols provide crucial insights into the reactivity of molecules like this compound. While direct computational studies on the radical chemistry of this compound are not extensively documented in publicly available literature, the behavior of related substituted thiophenols allows for an informed discussion on its potential radical-mediated reactions, particularly concerning S-H and C-S bond cleavage and subsequent bond formation.

The principal focus of radical chemistry for thiophenols involves the homolytic cleavage of the S-H bond to form a thiyl radical. This process is often initiated by photolysis or the use of radical initiators. The stability and reactivity of the resulting thiyl radical are significantly influenced by the nature and position of substituents on the aromatic ring.

S-H Bond Fission

The photodissociation dynamics of asymmetrically substituted thiophenols, such as 2- and 3-substituted derivatives, have been a subject of both experimental and theoretical studies. aip.org Photoexcitation into the ππ* and/or πσ* excited states typically leads to the fission of the S-H bond. aip.org The energy required for this bond cleavage is a critical parameter that is affected by the electronic and steric effects of the ring substituents.

For instance, studies on 2- and 3-substituted (with F and Me) thiophenols have shown that both geometric factors, like intramolecular hydrogen bonding and steric hindrance, and electronic factors, such as resonance and inductive effects, play a role in determining the S-H bond strength. aip.org In the case of this compound, the amino (-NH2) group, being an electron-donating group, and the chloro (-Cl) group, an electron-withdrawing group, would exert competing electronic influences on the stability of the parent molecule and the resulting thiyl radical. The presence of the amino group at the ortho position and the chlorine atom at the meta position relative to the thiol group suggests a complex interplay of these effects. Intramolecular hydrogen bonding between the amino and thiol groups could also play a significant role in the S-H bond dissociation energy.

C-S Bond and Other Radical-Mediated Reactions

Besides S-H bond cleavage, the C-S bond is another critical linkage in thiophenol derivatives. Computational analyses on various substituted thiophenols have explored the bonding characteristics of both S-H and C-S bonds. researchgate.net These studies utilize methods like Quantum Theory of Atoms in Molecules (QTAIM) and Local Vibrational Mode (LVM) theory to provide a deeper understanding of bond properties beyond simple energetic considerations. researchgate.net The electron-donating or -withdrawing nature of substituents influences the electron density around the sulfur atom and the carbon of the C-S bond, thereby affecting its strength and propensity for cleavage in radical reactions.

Thiyl radicals, once formed, can participate in a variety of subsequent reactions. These include radical additions to unsaturated systems and radical-radical coupling reactions. For example, the reaction of thiyl radicals with quinones can proceed through radical addition to form substituted semiquinone radicals or through coupling pathways. nih.gov In the context of this compound, the corresponding thiyl radical could undergo intramolecular cyclization, potentially leading to the formation of heterocyclic structures like phenothiazines, although the specific pathways and intermediates would require detailed mechanistic investigation.

The table below summarizes the key bonds in this compound and the anticipated influence of its substituents on their radical chemistry, based on principles from related studies.

| Bond | Type of Cleavage | Influencing Factors from Substituents (-NH2, -Cl) | Potential Subsequent Reactions |

| S-H | Homolytic | The electron-donating -NH2 group may stabilize the radical through resonance, potentially lowering the bond dissociation energy. The electron-withdrawing -Cl group may have an opposing effect. Intramolecular H-bonding between -NH2 and -SH could increase the bond strength. aip.org | Formation of a thiyl radical, which can participate in addition reactions or hydrogen abstraction. nih.gov |

| C-S | Homolytic | The electronic character of the aromatic ring, as modulated by the -NH2 and -Cl groups, will affect the C-S bond strength. Ring strain and steric interactions also play a role. researchgate.net | Ring-opening reactions or rearrangement of the aromatic system under forcing conditions. |

| C-Cl | Homolytic | Generally requires higher energy than S-H or C-S cleavage. Can be influenced by photochemical conditions. | Formation of an aryl radical, which can undergo various cyclization or coupling reactions. |

| N-H (Amino) | Homolytic | Typically higher bond dissociation energy compared to S-H. Can be a site for hydrogen abstraction by highly reactive radicals. | Formation of an amino radical, which could lead to dimerization or other coupling products. |

It is important to note that the specific energetic and mechanistic details for the radical chemistry of this compound would necessitate dedicated computational studies, such as those employing Density Functional Theory (DFT), to accurately model the reaction pathways and transition states.

Applications of 2 Amino 3 Chlorothiophenol in Materials Science and Functional Materials

2-Amino-3-chlorothiophenol is a multifunctional aromatic compound featuring amino (-NH2), chloro (-Cl), and thiol (-SH) groups. This unique combination of functional moieties makes it a molecule of significant interest for the synthesis and modification of advanced materials. Its potential applications span across polymerization, the development of novel composites and coatings, and the functionalization of nanomaterials for sophisticated analytical techniques.

Biological Activities and Structure Activity Relationships Sar

Antimicrobial Properties

Derivatives of 2-amino-3-chlorothiophenol have demonstrated notable antimicrobial effects, showing activity against a range of bacteria and fungi.

Research has shown that derivatives synthesized from aminothiophenols exhibit potent antibacterial properties. For instance, some synthesized compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, highlighting their potential in addressing bacterial infections. The antibacterial activity of these compounds is often attributed to their ability to disrupt bacterial cell walls or inhibit essential cellular processes. vulcanchem.com

A study on γ-aminoethers and their derivatives, synthesized from related benzylamine (B48309) compounds, reported activity against several Gram-negative and Gram-positive pathogenic bacteria. academicjournals.org While some compounds showed minimal inhibitory concentrations (MICs) around 1000 ppm, certain derivatives were highlighted for their specific efficacy. academicjournals.org For example, a library of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles, synthesized using a thiophenol, demonstrated significant antibacterial activity, with some compounds showing MICs in the range of 0.5–4 µg/mL against three Gram-positive strains and 8–64 µg/mL against the Gram-negative E. coli strain. researchgate.net

The following table summarizes the antibacterial activity of selected derivatives.

| Compound Type | Bacterial Strain(s) | Activity (MIC) | Reference |

| γ-aminoether/allylamine derivatives | E. faecalis (Gram-positive) | 125 ppm (allylamine 8a) | academicjournals.org |

| 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles | Gram-positive strains | 0.5–4 µg/mL | researchgate.net |

| 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles | E. coli (Gram-negative) | 8–64 µg/mL | researchgate.net |

In addition to antibacterial properties, derivatives of this compound have been investigated for their antifungal potential. Studies on related aminothiophenol derivatives have indicated that they can possess antifungal properties. smolecule.com For example, spiroindolinone derivatives synthesized from 2-amino-4-chlorothiophenol were tested for their in vitro antimicrobial activity, with some compounds displaying high efficacy against Candida albicans. dergipark.org.tr

The table below shows the antifungal activity of a representative derivative.

| Compound Type | Fungal Strain | Activity | Reference |

| Spiroindolinone derivative | Candida albicans | High Efficacy | dergipark.org.tr |

Derivatives of aminothiophenols have been evaluated for their tuberculostatic activity. In one study, benzothiazole (B30560) derivatives were synthesized from 2-amino-4-chlorothiophenol and tested against Mycobacterium tuberculosis H37Rv and a wild strain. researchgate.net These compounds were found to possess moderate antitubercular activity. researchgate.net Another study involving spiroindolinone derivatives synthesized from 2-amino-4-chlorothiophenol showed weak antitubercular activity against M. tuberculosis H37Rv. dergipark.org.tr

Research into 2-aminothiazoles has also shown promise, with some analogues demonstrating potent activity against M. tuberculosis. nih.gov For example, N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly promising analogue with a MIC of 0.024µM. nih.gov

The following table summarizes the antitubercular activity of related compounds.

| Compound Type | M. tuberculosis Strain(s) | Activity (MIC) | Reference |

| Benzothiazole derivatives | H37Rv and wild strain | Moderate activity | researchgate.net |

| Spiroindolinone derivatives | H37Rv | Weakly active | dergipark.org.tr |

| N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | Not specified | 0.024µM | nih.gov |

Antifungal Activity

Anticancer and Antiproliferative Activities

The scaffold of this compound has been utilized in the development of compounds with potential anticancer properties.

Tumor necrosis factor receptor-associated protein 1 (TRAP1), a mitochondrial chaperone in the heat shock protein 90 (Hsp90) family, is often overexpressed in cancer cells and is considered a promising target for anticancer drug development. nih.govnih.gov Research has focused on developing inhibitors that can target TRAP1. nih.gov While direct interaction studies with this compound are not detailed, derivatives based on a similar chemical space have been investigated as TRAP1 inhibitors. For instance, triphenylphosphonium-conjugated TRAP1-selective inhibitors have been synthesized to enhance anticancer activity. nih.gov One such conjugate, (6-(2-amino-9-(4-bromo-2-fluorobenzyl)-6-chloro-8-oxo-8,9-dihydro-7H-purin-7-yl)hexyl)triphenylphosphornium, was identified as a potential anticancer agent. nih.gov TRAP1 inhibitors can disrupt the stability of TRAP1 tetramers and induce the degradation of TRAP1 client proteins. medchemexpress.commedchemexpress.com

Derivatives containing the aminothiophenol moiety have shown cytotoxic effects against various cancer cell lines. smolecule.com For example, novel tetracyclic azaphenothiazines, synthesized using 2-amino-4-chlorothiophenol, exhibited significant cytotoxic potential against lung (A549), pancreatic (MiaPaCa-2), and colon (HCT116) cancer cell lines. mdpi.com Some of these compounds induced apoptosis or necrosis in these cell lines. mdpi.com

Another study on 2-amino-3-chlorobenzoic acid, a related compound, demonstrated strong cytotoxic effects on MDA-MB-231 breast cancer cells, with IC50 values of 26 µM, 5 µM, and 7.2 µM at 24, 48, and 72 hours, respectively. nih.gov This compound was also found to significantly inhibit cell proliferation and migration. nih.gov

The table below presents the cytotoxic activity of selected related compounds on different cancer cell lines.

| Compound Type | Cancer Cell Line(s) | Activity (IC50) | Reference |

| Tetracyclic azaphenothiazines | A549, MiaPaCa-2, HCT116 | < 11 µM | mdpi.com |

| 2-Amino-3-chlorobenzoic acid | MDA-MB-231 | 5 µM (48h) | nih.gov |

| (6-(2-amino-9-(4-bromo-2-fluorobenzyl)-6-chloro-8-oxo-8,9-dihydro-7H-purin-7-yl)hexyl)triphenylphosphornium | PC3 (prostate) and others | 0.30-3.24 μM | nih.gov |

Interaction with Heat Shock Proteins (e.g., TRAP1)

Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of this compound are not extensively documented in publicly available research, its role as a key intermediate in the synthesis of various heterocyclic compounds with recognized anti-inflammatory effects is well-established. smolecule.com Benzothiazole and 1,4-benzothiazine derivatives, synthesized from 2-aminothiophenols, have demonstrated notable anti-inflammatory activities. mdpi.comrsc.orgresearchgate.net

The synthesis of 2-substituted benzothiazoles, which can be derived from this compound, has been a significant area of research in the development of new anti-inflammatory agents. mdpi.comresearchgate.net These derivatives are of interest due to their diverse pharmacological profiles. rsc.org Similarly, 4H-1,4-benzothiazines, another class of compounds synthesized from aminothiophenols, are known to possess anti-inflammatory properties. rsc.org The structural framework provided by the this compound molecule is crucial for the formation of these larger, biologically active compounds.

Antioxidant Activity

The chemical structure of this compound, specifically the presence of an amino group (-NH2) and a thiol group (-SH) on the benzene (B151609) ring, suggests a potential for inherent antioxidant activity. smolecule.com The amino group is known to contribute to the ability of a compound to scavenge free radicals. smolecule.com

Research has primarily focused on the antioxidant properties of derivatives synthesized from this compound and its isomers. For instance, spirocyclic benzothiazolines, which are synthesized through the condensation of aminothiophenols with ketones, have been evaluated for their in vitro antioxidant activities. dergipark.org.tr These activities include the inhibition of lipid peroxidation and the scavenging of free radicals. dergipark.org.trresearchgate.nettandfonline.com

Furthermore, 2-substituted benzothiazoles, which are synthesized using 2-aminothiophenols as precursors, have also been recognized for their antioxidant properties. mdpi.com The antioxidant potential of these derivatives underscores the importance of the aminothiophenol scaffold in designing new antioxidant agents. rsc.org

Other Pharmacological Potentials

Vasodilator and Neuroleptic Properties

Derivatives of this compound, particularly 4H-1,4-benzothiazines, have been investigated for their vasodilator and neuroleptic activities. researchgate.net These synthesized compounds are noted for a wide range of therapeutic uses, with their pharmacological effects being influenced by the substitution pattern on the benzothiazine nucleus. researchgate.netresearchgate.net Quinazoline derivatives, which can be synthesized from related precursors, have also been noted for their vasodilator properties. nih.gov While these activities are attributed to the derivatives, the core structure provided by this compound is a fundamental component in their synthesis.

Sedative and Antispasmodic Effects

The pharmacological exploration of compounds derived from aminothiophenols has revealed potential sedative and antispasmodic effects. Specifically, 4H-1,4-benzothiazines, which are synthesized from 2-aminothiophenols, have been reported to exhibit these properties. researchgate.netresearchgate.net The structural characteristics of these synthesized heterocyclic compounds are considered responsible for their biological activities. ias.ac.in

Central Nervous System Depressant Activity

Research into the biological activities of 4H-1,4-benzothiazine derivatives has indicated their potential as central nervous system (CNS) depressants. researchgate.netresearchgate.net These compounds are synthesized using aminothiophenols as starting materials, highlighting the role of this compound as a precursor to molecules with CNS activity. The development of multi-receptor ligands for CNS disorders has also involved pharmacophores derived from related benzothiazole structures. nih.gov

Potential as Antithrombotic Agents

While direct evidence of the antithrombotic activity of this compound is not prominent, derivatives of related compounds have been explored for this potential. For instance, certain thienopyridine compounds are known to reduce platelet aggregation. researchgate.net The development of novel antithrombotic agents has included the synthesis of various heterocyclic compounds. google.com

Molecular Docking Studies and Binding Modes